HIV-1 Integrase Resistance: 6-Bromo vs. 8-Bromo
In a direct head-to-head comparison within the same quinoline-based ALLINI series, the 6-bromo substituted compound (17) exhibited a WT-IC50 of 0.3 µM but suffered a >30-fold potency loss against the A128T mutant virus (IC50 = 10.2 µM). In contrast, the 8-bromo analog (16ba) maintained comparable potency against both WT (IC50 = 0.6 µM) and mutant (IC50 = 0.3 µM) viruses, retaining full effectiveness [1]. This demonstrates that the 6-bromo substitution pattern confers a unique vulnerability to the A128T resistance mutation, a property not shared by the 8-bromo isomer.
8-Br: WT 0.6 µM → A128T 0.3 µM
| Evidence Dimension | Antiviral potency (IC50) against HIV-1 wild-type and A128T mutant integrase |
|---|---|
| Target Compound Data | 6-Bromo analog (17): WT-IC50 = 0.3 ± 0.1 µM; A128T-IC50 = 10.2 ± 2.5 µM |
| Comparator Or Baseline | 8-Bromo analog (16ba): WT-IC50 = 0.6 ± 0.1 µM; A128T-IC50 = 0.3 ± 0.1 µM |
| Quantified Difference | 6-Bromo analog shows >30-fold increase in IC50 against A128T mutant; 8-Bromo analog shows no loss of potency (0.5-fold change) |
| Conditions | HIV-1 IN multimerization and antiviral assays using pNL4-3 viral constructs in HEK293T cells |
Why This Matters
This differential resistance profile makes 6-bromoquinolin-5-amine the preferred scaffold for studying A128T-mediated drug resistance mechanisms in HIV-1 integrase, whereas the 8-bromo isomer would be unsuitable for such investigations.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, Yet L, Kessl JJ. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022 Jul 2;14(7):1466. Table 5. doi: 10.3390/v14071466. View Source
